

Physicochemical properties of 1-Methyl-1H-imidazole-2-carboxamide

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Compound of Interest

Compound Name: *1-Methyl-1H-imidazole-2-carboxamide*

Cat. No.: *B1594957*

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An In-depth Technical Guide to the Physicochemical Properties of **1-Methyl-1H-imidazole-2-carboxamide**

Introduction

1-Methyl-1H-imidazole-2-carboxamide is a derivative of the fundamental imidazole heterocyclic scaffold, a core structure in numerous biologically active molecules, including the amino acid histidine. As researchers and drug development professionals explore novel chemical entities, a comprehensive understanding of a compound's physicochemical properties is paramount. These properties govern a molecule's behavior from synthesis and formulation through to its pharmacokinetic and pharmacodynamic profiles.

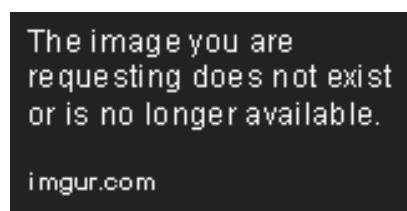
This guide provides a detailed examination of the known and predicted physicochemical properties of **1-Methyl-1H-imidazole-2-carboxamide** (CAS No. 20062-51-5). We will delve into its structural attributes, solubility, acid-base characteristics, and spectroscopic signature. The narrative is grounded in the perspective of a senior application scientist, emphasizing not just the data, but the causality behind experimental choices and the practical implications of the results for research and development.

Compound Identification and Structure

Precise identification is the cornerstone of any chemical investigation. The fundamental identifiers for **1-Methyl-1H-imidazole-2-carboxamide** are summarized below.

Identifier	Value	Source(s)
Chemical Name	1-Methyl-1H-imidazole-2-carboxamide	[1]
CAS Number	20062-51-5	[1]
Molecular Formula	C ₅ H ₇ N ₃ O	[1][2]
Molecular Weight	125.13 g/mol	[1][2]
Canonical SMILES	CN1C=CN=C1C(=O)N	
InChIKey	VAA06251	[1]

Chemical Structure:



The structure consists of a five-membered imidazole ring, which is aromatic and contains two nitrogen atoms. A methyl group is attached to one nitrogen (N1), which prevents tautomerization. A primary carboxamide group (-CONH₂) is substituted at the second position (C2) of the ring. This combination of a polar, aromatic heterocycle and a hydrogen-bonding-capable amide group dictates its physicochemical behavior.

Core Physicochemical Properties

The following table summarizes key experimental and computationally predicted physicochemical data for **1-Methyl-1H-imidazole-2-carboxamide**. These values are critical for predicting its behavior in various experimental and biological systems.

Property	Value	Significance & Scientific Insight	Source(s)
Physical State	Solid	Based on the high melting point, the compound exists as a solid at standard temperature and pressure.	[1]
Melting Point	170 °C	A sharp melting point is a primary indicator of sample purity. This relatively high value suggests strong intermolecular forces, likely hydrogen bonding from the amide group.	[1]
XLogP3 (Predicted)	-0.8	This negative value indicates that the compound is hydrophilic, predicting higher solubility in polar solvents like water than in nonpolar lipids. This is a key factor in early drug discovery for assessing potential bioavailability.	[2]
Hydrogen Bond Donors	1	The primary amide (-NH ₂) provides one hydrogen bond donor site.	[2]

Hydrogen Bond Acceptors	3	The carbonyl oxygen and the two imidazole nitrogens can act as hydrogen bond acceptors. [2]
Topological Polar Surface Area (TPSA)	60.9 Å ²	TPSA is a crucial predictor of a drug's ability to permeate cell membranes. A value of 60.9 Å ² suggests good potential for oral bioavailability and cell penetration. [2]

Solubility Profile: A Practical Assessment

While the predicted XLogP3 suggests hydrophilicity, experimental verification is essential. A qualitative solubility analysis provides rapid, actionable insights into a compound's behavior in various media, guiding formulation and assay development.

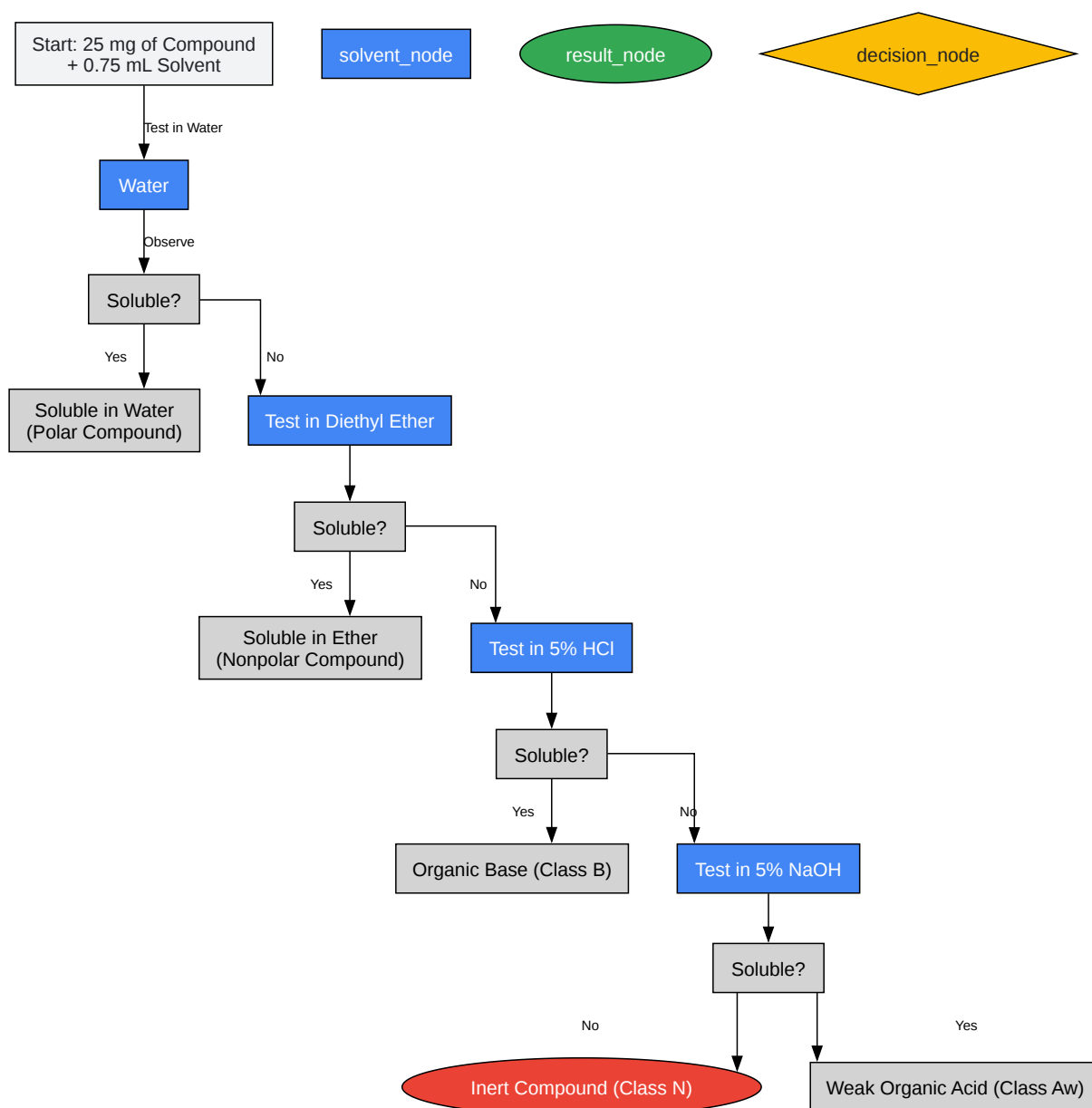
Expertise in Action: The Rationale Behind Solubility Testing

The choice of solvents is not arbitrary. We use a sequence of solvents to probe the compound's polarity and the presence of ionizable functional groups.[3][4]

- Water: Establishes baseline polarity.
- 5% HCl: Tests for basic functional groups (like amines or some heterocycles) that would form a soluble hydrochloride salt.
- 5% NaOH: Tests for acidic functional groups (like carboxylic acids or phenols) that would form a soluble sodium salt.
- 5% NaHCO₃: A weaker base than NaOH, it specifically identifies stronger acids like carboxylic acids.[4]

- Organic Solvents (e.g., Diethyl Ether, Ethanol): Determines solubility in nonpolar and polar organic media, respectively.

The logical flow of this process is a self-validating system for classifying an unknown compound.



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Caption: Workflow for Qualitative Solubility Classification.

Protocol: Qualitative Solubility Determination

This protocol is designed for small-scale analysis, conserving valuable compounds.[3][4]

- Preparation: Label a series of small, clean test tubes (e.g., 13x100 mm) for each solvent to be tested (Water, 5% HCl, 5% NaOH, Ethanol).
- Sample Addition: Accurately weigh approximately 25 mg of **1-Methyl-1H-imidazole-2-carboxamide** into each test tube.
- Solvent Addition: Add 0.75 mL of the first solvent (e.g., water) to the corresponding tube.
- Mixing: Vigorously shake or vortex the test tube for 30-60 seconds to facilitate dissolution.[4]
- Observation: Observe the sample against a contrasting background. A compound is considered "soluble" if no solid particles are visible.
- Documentation: Record the result as "soluble" or "insoluble" for that solvent.
- Repeat: Repeat steps 3-6 for each of the remaining solvents in their respective tubes.

Acid-Base Properties (pKa)

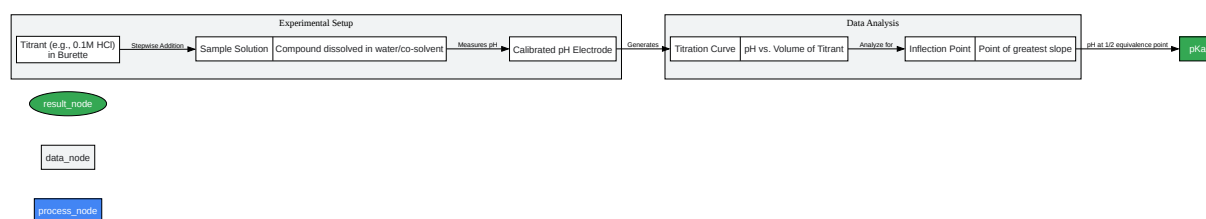
The pKa, or acid dissociation constant, is a measure of a compound's acidity or basicity. It is critical for predicting a molecule's charge state at a given pH, which influences its solubility, membrane permeability, and receptor binding.

Scientific Rationale

- Amide Group: The primary amide in **1-Methyl-1H-imidazole-2-carboxamide** is considered effectively neutral in biological systems. While it can be protonated or deprotonated, this occurs only under extremely acidic or basic conditions, respectively, placing its pKa values well outside the physiological pH range.
- Imidazole Ring: The non-methylated nitrogen of the imidazole ring is weakly basic. For comparison, the conjugate acid of the parent compound, 1-methylimidazole, has a pKa of about 7.4.[5] The electron-withdrawing effect of the adjacent carboxamide group on the ring

is expected to reduce this basicity, likely resulting in a pKa below 7 for the conjugate acid of **1-Methyl-1H-imidazole-2-carboxamide**.

Determining the precise pKa requires experimental measurement. Potentiometric titration is a highly accurate and widely used method for this purpose.^{[6][7]}



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Caption: Principle of pKa Determination via Potentiometric Titration.

Protocol: pKa Determination by Potentiometric Titration

This protocol provides a robust framework for determining the pKa of a weakly basic compound.^{[6][8]}

- **System Calibration:** Calibrate a pH meter and electrode using at least two standard buffer solutions (e.g., pH 4.0 and 7.0).

- **Sample Preparation:** Prepare a solution of the compound (e.g., 0.01 M) in high-purity water. A co-solvent like methanol may be used if aqueous solubility is limited, but this will yield an apparent pKa (pKa_{app}).
- **Titration Setup:** Place the sample solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode and the tip of a burette containing a standardized titrant (e.g., 0.1 M HCl for a basic compound).
- **Initial Reading:** Record the initial pH of the solution before adding any titrant.
- **Titration:** Add the titrant in small, precise increments (e.g., 0.05-0.1 mL). After each addition, allow the pH reading to stabilize and record both the total volume of titrant added and the corresponding pH.
- **Data Collection:** Continue the titration well past the equivalence point (the point of rapid pH change).
- **Analysis:** Plot the recorded pH values (y-axis) against the volume of titrant added (x-axis). The pKa is determined from the pH at the half-equivalence point. This can be found by identifying the inflection point of the sigmoid curve.

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous "fingerprint" of a molecule's structure. While public databases lack specific spectra for **1-Methyl-1H-imidazole-2-carboxamide**, we can predict the key features based on its functional groups.

- **¹H NMR (Proton Nuclear Magnetic Resonance):** This technique provides information about the number and environment of hydrogen atoms.
 - **Expected Signals:**
 - Two distinct signals for the imidazole ring protons (likely singlets or doublets depending on coupling, in the 7.0-8.0 ppm region).
 - A sharp singlet for the N-methyl protons (~3.5-4.0 ppm).

- A broad signal for the two amide (-NH₂) protons, which may exchange with solvent (variable ppm, often 5.0-8.0 ppm).
- IR (Infrared) Spectroscopy: IR spectroscopy identifies the types of chemical bonds present.
 - Expected Key Bands:
 - ~3300-3100 cm⁻¹: N-H stretching from the primary amide.
 - ~1680-1650 cm⁻¹: A strong C=O stretching (Amide I band).
 - ~1640-1550 cm⁻¹: N-H bending (Amide II band).
 - ~1500-1400 cm⁻¹: C=C and C=N stretching from the imidazole ring.
- MS (Mass Spectrometry): This technique measures the mass-to-charge ratio of ions, determining the molecular weight and providing clues about the structure from fragmentation patterns.
 - Expected Molecular Ion: A prominent peak at m/z = 125, corresponding to the molecular weight of the compound [M]⁺.

Conclusion

1-Methyl-1H-imidazole-2-carboxamide is a polar, hydrophilic solid with a high melting point, indicative of strong intermolecular forces. Its predicted properties suggest good potential for biological applications, though its weak basicity means it will be predominantly neutral at physiological pH. The experimental protocols outlined in this guide provide a clear, validated pathway for researchers to confirm these properties, ensuring data integrity and enabling the confident application of this compound in further research and development endeavors.

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